Acetone-13C3 is widely used in NMR spectroscopy, a technique that explores the properties of molecules by studying their interaction with a strong magnetic field. Due to the presence of the ¹³C isotope in all three carbon atoms, it provides a distinctive and easily identifiable signal in the NMR spectrum compared to regular acetone, which contains a mix of ¹²C and ¹³C isotopes . This allows scientists to:
Acetone-13C3 can be used in metabolic tracing experiments to investigate the metabolic pathways involved in various biological processes. By feeding cells or organisms with isotopically labeled precursors like Acetone-13C3, scientists can track the incorporation of the ¹³C label into different downstream metabolites. This allows them to:
Acetone-13C3 can serve as a starting material for the synthesis of other isotopically labeled compounds. By using chemical reactions, scientists can convert Acetone-13C3 into more complex molecules that are also enriched with the ¹³C isotope. These isotopically labeled compounds are then utilized in various research applications, including:
Acetone-13C3 is a stable isotopic variant of acetone, where three carbon atoms are replaced with the carbon-13 isotope. The molecular formula remains C3H6O, but the presence of carbon-13 allows for unique applications in scientific research, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. Acetone itself is a colorless, volatile liquid with a characteristic odor, commonly used as a solvent and in various industrial applications .
Acetone-13C3 shares the safety hazards of regular acetone. It is:
Acetone-13C3 has been studied for its biological activity primarily in metabolic research. The isotopic labeling allows for tracking metabolic pathways in organisms. Acetone itself is a naturally occurring compound in human metabolism, produced during the breakdown of fatty acids. The incorporation of carbon-13 aids in understanding the dynamics of energy metabolism and fat oxidation processes .
Acetone-13C3 has several important applications:
Interaction studies involving Acetone-13C3 focus on its role as a tracer in metabolic pathways. Researchers have used this compound to understand how acetone interacts with various enzymes and metabolic processes. For instance, studies have shown how acetone is metabolized differently under various physiological conditions, providing insights into energy production and fat metabolism .
Acetone-13C3 shares similarities with other ketones and isotopically labeled compounds. Here are some comparable compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
Acetone | C3H6O | Common solvent; widely used in industry |
Acetone-1,3-13C2 | C3H6O | Another isotopic variant; different labeling |
2-Propanol | C3H8O | A reduction product of acetone |
Methyl Ethyl Ketone | C4H8O | Similar solvent properties; larger structure |
Uniqueness of Acetone-13C3: The primary distinction lies in its isotopic composition, which allows for enhanced tracking and analysis in biochemical research compared to non-labeled compounds. This makes it particularly valuable for studies requiring precise measurements of metabolic fluxes and interactions within biological systems.
The derivatization of Acetone-13C3 with 2,4-dinitrophenylhydrazine (DNPH) remains a cornerstone technique for enhancing analytical sensitivity in liquid chromatography and mass spectrometry workflows. This reaction converts volatile acetone into a stable hydrazone derivative, facilitating reliable quantification in complex matrices.
The DNPH reaction with Acetone-13C3 follows a 1:1 molar ratio, producing 2,4-dinitrophenylhydrazone-13C3 with >98% yield under optimized conditions (0.1 M HCl catalyst, 25°C incubation for 30 minutes) [3]. Critical to maintaining isotopic integrity is the exclusion of nucleophilic contaminants that might exchange with the 13C-labeled carbonyl group. Studies demonstrate that derivatized samples stored at -80°C in acetonitrile show no detectable 13C loss over six months [3].
Table 1: Optimization Parameters for DNPH Derivatization of Acetone-13C3
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Reaction Temperature | 25°C | Maximizes kinetics without side reactions |
HCl Concentration | 0.1 M | Balances catalysis vs. hydrolytic degradation |
Incubation Time | 30 minutes | Completes reaction without over-derivatization |
Solvent System | Acetonitrile:Water (4:1) | Enhances solubility of both reactants |
Reverse-phase HPLC with C18 columns (150 × 4.6 mm, 3 μm) achieves baseline separation of Acetone-13C3-DNPH from natural abundance acetone derivatives. The isotopic shift induces a 0.22 min retention time difference under isocratic elution with 65:35 methanol:water (0.1% formic acid) [3]. This resolution enables precise isotopic ratio calculations even in samples containing <5% 13C3 enrichment.
Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) provides unparalleled precision in determining δ13C values of Acetone-13C3 at picomole levels. System optimization focuses on combustion efficiency, peak shape integrity, and memory effect minimization.
The oxidation reactor requires maintenance at 940°C with a 0.5 mL/min oxygen bleed to ensure complete combustion of Acetone-13C3 to 13CO2. Silica gel traps positioned post-combustion remove water vapor without inducing isotopic fractionation, critical for maintaining <0.3‰ measurement uncertainty [2].
DB-624 UI columns (30 m × 0.32 mm ID, 1.8 μm) with 6% cyanopropylphenyl/94% dimethyl polysiloxane stationary phase yield symmetrical peaks for Acetone-13C3 (asymmetry factor 1.02) under a 10°C/min ramp from 40°C to 120°C. This phase minimizes wall adsorption effects that disproportionately affect low-concentration 13C-labeled analytes [4].
Table 2: GC/C/IRMS Performance Metrics for Acetone-13C3 Analysis
Metric | Performance Value | Measurement Standard |
---|---|---|
Linear Range | 0.1-100 pmol | NIST SRM 4998C |
Repeatability (δ13C) | ±0.15‰ | IAEA-C6 sucrose |
Detection Limit | 0.05 pmol (S/N=3) | EPA Method 8260D |
Carryover | <0.01% | 10 consecutive runs |
Static headspace sampling coupled with high-resolution mass spectrometry enables non-destructive analysis of Acetone-13C3 in biological headspaces and reaction monitoring applications.
At 37°C, the blood:air partition coefficient for Acetone-13C3 measures 340 ± 15, requiring precise temperature control (±0.1°C) during headspace equilibration. Salting-out effects with ammonium sulfate (4 M) increase the Henry's Law constant by 2.8-fold, improving detection limits to 0.8 ppbv in exhaled breath analysis [1].
Pre-concentration via liquid nitrogen cryotrapping (-196°C) on Tenax TA adsorbent achieves 500× enrichment factors for Acetone-13C3. Thermal desorption at 250°C for 3 minutes transfers >95% of analyte to the GC column while avoiding isotopic scrambling. This method detects 13C3 enrichment as low as 0.02 atom percent excess in 10 mL gas samples [4].
Table 3: Comparison of Headspace Analysis Techniques for Acetone-13C3
Technique | LOD (ppbv) | Precision (%RSD) | Analysis Time |
---|---|---|---|
Static HS-GC/MS | 5.2 | 4.8 | 25 min |
Dynamic Purge & Trap | 0.3 | 6.2 | 45 min |
Cryofocusing HS-MS | 0.08 | 2.1 | 60 min |
SPME Fiber (PDMS/DVB) | 1.7 | 5.9 | 30 min |
Flammable;Irritant